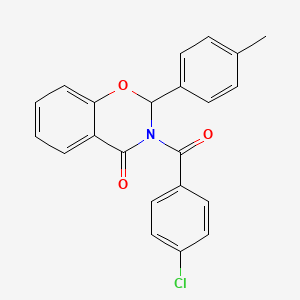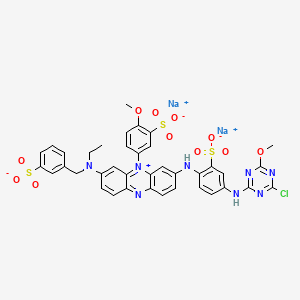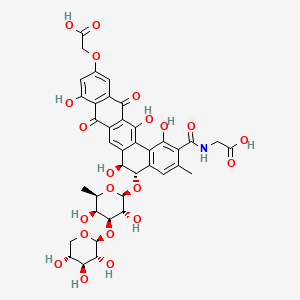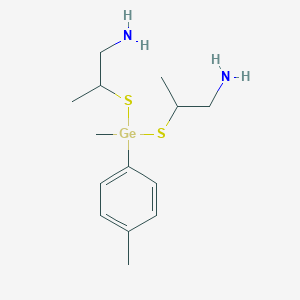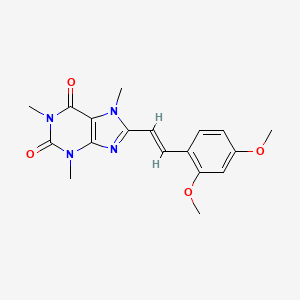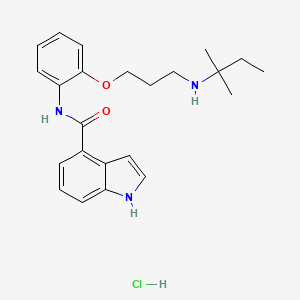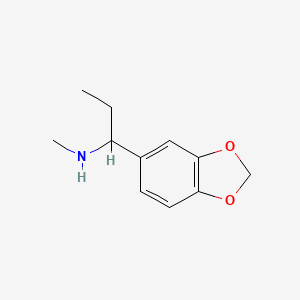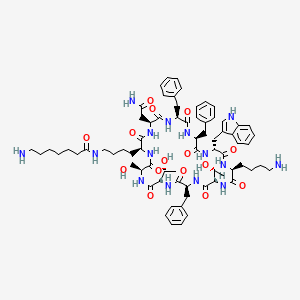
4-Methylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- It belongs to the class of arylpyridinecarboxylates .
- The compound’s structure consists of a pyridine ring fused with a carboxylate group and a methylphenyl substituent.
- While its exact applications vary, it plays a role in pharmaceutical research and synthetic chemistry.
4-Methylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate: is a chemical compound with the molecular formula .
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of an aldehyde (such as 4-methylbenzaldehyde) with a hydroxylamine derivative (methoxyimino hydrochloride) followed by cyclization.
Reaction Conditions: These reactions typically occur under mild conditions, often using organic solvents and acid catalysts.
Industrial Production: Although not widely produced industrially, research laboratories synthesize it for specific applications.
化学反応の分析
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and substituents. For example, reduction leads to the dihydro derivative.
科学的研究の応用
Medicine: Researchers explore its potential as a drug candidate due to its structural features and biological activity.
Chemistry: It serves as a building block for more complex molecules.
Industry: Limited industrial applications, but it may find use in specialty chemicals.
作用機序
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.
類似化合物との比較
Similar Compounds: Other arylpyridinecarboxylates, such as related derivatives with different substituents, exhibit varying properties.
Uniqueness: Its unique combination of substituents and functional groups sets it apart from other compounds in its class.
特性
CAS番号 |
145071-48-3 |
|---|---|
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC名 |
(4-methylphenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-12-5-7-14(8-6-12)20-15(18)17-9-3-4-13(11-17)10-16-19-2/h4-8,10H,3,9,11H2,1-2H3/b16-10+ |
InChIキー |
KQJPLIWYFOPKDL-MHWRWJLKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)OC(=O)N2CCC=C(C2)/C=N/OC |
正規SMILES |
CC1=CC=C(C=C1)OC(=O)N2CCC=C(C2)C=NOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


